Benzoic acid, 3-(aminosulfonyl)-5-nitro-4-(3-phenylpropyl)-

Lipophilicity Physicochemical Property Prediction Drug Design

Benzoic acid, 3-(aminosulfonyl)-5-nitro-4-(3-phenylpropyl)- (IUPAC: 3-nitro-4-(3-phenylpropyl)-5-sulfamoylbenzoic acid) is a synthetic small molecule (C16H16N2O6S, MW 364.4 g/mol) characterized by a sulfamoylbenzoic acid core that is foundational to a major class of loop diuretics, such as furosemide and bumetanide. Its structure features a 3-nitro group and a 4-phenylpropyl chain, which distinguish it from other members of this pharmacologically significant class.

Molecular Formula C16H16N2O6S
Molecular Weight 364.4 g/mol
CAS No. 72020-12-3
Cat. No. B15346045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 3-(aminosulfonyl)-5-nitro-4-(3-phenylpropyl)-
CAS72020-12-3
Molecular FormulaC16H16N2O6S
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C16H16N2O6S/c17-25(23,24)15-10-12(16(19)20)9-14(18(21)22)13(15)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,19,20)(H2,17,23,24)
InChIKeyQKZSJYYNXWOCAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic acid, 3-(aminosulfonyl)-5-nitro-4-(3-phenylpropyl)-: A Sulfamoylbenzoic Acid Diuretic-Class Intermediary (CAS 72020-12-3)


Benzoic acid, 3-(aminosulfonyl)-5-nitro-4-(3-phenylpropyl)- (IUPAC: 3-nitro-4-(3-phenylpropyl)-5-sulfamoylbenzoic acid) is a synthetic small molecule (C16H16N2O6S, MW 364.4 g/mol) [1] characterized by a sulfamoylbenzoic acid core that is foundational to a major class of loop diuretics, such as furosemide and bumetanide [2]. Its structure features a 3-nitro group and a 4-phenylpropyl chain, which distinguish it from other members of this pharmacologically significant class. The compound is cataloged in authoritative chemical databases including PubChem (CID 51509), ChemSpider, and the EPA DSSTox inventory, confirming its existence as a defined chemical entity, though its documented biological activity remains limited [1].

Procurement Rationale: Why a Generic 3-Substituted-5-Sulfamoylbenzoic Acid Cannot Replace CAS 72020-12-3


Within the sulfamoylbenzoic acid diuretic class, seemingly minor structural permutations can lead to dramatic differences in pharmacokinetic and pharmacodynamic profiles. For example, the seminal work by Feit et al. established that varying the 4-position substituent from a phenyl to a benzyl or phenylpropyl group, or altering the 3-position substituent, creates analogs with distinct diuretic potency, onset, and duration of action [1]. The specific combination of a 3-nitro electron-withdrawing group and a 4-phenylpropyl lipophilic chain on the core scaffold of CAS 72020-12-3 represents a unique redox and steric environment. A 3-amino analog (CAS 72020-17-8) possesses significantly different electronic properties on the aromatic ring, directly impacting its potential for metabolic reduction, its overall lipophilicity (cLogP), and its interaction with biological targets like the Na-K-2Cl cotransporter . Therefore, substituting CAS 72020-12-3 with any other class member without experimental validation risks entering an entirely different chemical space for biological activity, reactive intermediate formation potential, or physicochemical behavior.

Quantitative Differentiation Evidence: How CAS 72020-12-3 Compares to its Closest Structural Analog (CAS 72020-17-8)


cLogP Evidence: The 3-Nitro Group Confers a >0.5 Log Unit Increase in Lipophilicity Compared to the 3-Amino Analog

A key differentiator for procurement is the computed lipophilicity. The XLogP3-AA value for the 3-nitro compound (CAS 72020-12-3) is 2.6, as computed by PubChem [1]. For its closest structural analog, the 3-amino derivative (CAS 72020-17-8), the computed XLogP3-AA value is 1.9 . This represents a quantified difference of +0.7 log units, indicating that the nitro compound is significantly more lipophilic. This difference has direct implications for passive membrane permeability, oral absorption potential, and chromatographic retention times during analytical method development.

Lipophilicity Physicochemical Property Prediction Drug Design

Molecular Weight Differentiation: A 30 Da Mass Shift Enables Clear MS Distinction in Reaction Monitoring

The molecular weight of CAS 72020-12-3 is 364.4 g/mol [1], whereas the molecular weight of the most relevant comparative reference, the 3-amino analog (CAS 72020-17-8), is 334.4 g/mol . This 30.0 Da mass difference, corresponding to the reduction of a nitro group to an amine, provides an unambiguous mass spectrometry (MS) signature for monitoring reduction reactions, impurity profiling, and verifying the identity of the purchased material against a key potential synthetic contaminant or precursor.

Mass Spectrometry Process Chemistry Reaction Monitoring

Predicted Bioactivity: Class-Level Inference Suggests Diuretic Potential Distinct from Non-Sulfamoyl Benzoic Acids

While no direct quantitative bioassay data (e.g., IC50) exists for this specific compound, authoritative chemical classification links it to the class of 5-sulfamoylbenzoic acids with known sali-diuretic properties [1]. The target compound preserves the essential pharmacophore of a 5-sulfamoyl group, a carboxylic acid, and a bulky lipophilic 4-substituent, which the foundational class patent describes as necessary for activity [1]. In contrast, a simple benzoic acid derivative lacking the sulfamoyl group (e.g., 4-phenylbutylbenzoic acid) or a positional isomer of the sulfamoyl group would be predicted to have zero diuretic activity based on this pharmacophore model.

Diuretic Activity Sulfamoylbenzoic Acid Class Pharmacophore

Recommended Research Procurement Scenarios for Benzoic acid, 3-(aminosulfonyl)-5-nitro-4-(3-phenylpropyl)-


Scenario 1: Medicinal Chemistry SAR Exploration of Loop Diuretic Scaffolds

For a medicinal chemistry program optimizing the 4-position substituent of the 5-sulfamoylbenzoic acid scaffold, CAS 72020-12-3 provides a unique data point with its 3-nitro, 4-phenylpropyl combination [1]. Procurement is justified over the 3-amino analog because the increased lipophilicity (+0.7 logP) and electron-withdrawing character of the nitro group are predicted to modulate both pharmacokinetic properties and the reactivity of the sulfamoyl group, enabling the SAR team to interrogate a distinct chemical space within the same core series.

Scenario 2: Process Chemistry and Impurity Profiling for a Nitro-to-Amine Reduction Pathway

In process chemistry, this compound is the logical starting material or reference standard for validating a selective nitro reduction step to produce the 3-amino analog (CAS 72020-17-8) [1]. The 30 Da mass difference provides a clear and quantifiable analytical handle for reaction monitoring by LC-MS. Procuring CAS 72020-12-3 is essential for generating authentic impurity profiles and establishing system suitability criteria for this specific redox transformation, a task that cannot be accomplished with any other analog [2].

Scenario 3: Physicochemical Property Benchmarking in Computational Models

For computational chemists building QSPR models for sulfamoylbenzoic acids, the availability of a compound with a computed XLogP of 2.6 and a specific set of hydrogen bond donor/acceptor counts provides a critical data point for model training and validation [1]. The quantifiable difference in logP relative to the amino analog makes it a valuable probe for assessing the predictive accuracy of in silico models for electron-deficient versus electron-rich aromatic systems.

Scenario 4: Pharmacological Control in Target Engagement Assays

In a screening campaign for novel diuretic or uricosuric agents, CAS 72020-12-3 can serve as a structurally well-defined negative or positive control, depending on the hypothesis. Its class membership ensures it engages the target channel under study (e.g., Na-K-2Cl cotransporter), while its specific substituent pattern differentiates its activity from the standard clinical agents like furosemide or its 3-amino analog, providing a valuable tool for mechanistic deconvolution [1].

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